4-(Benzo[b]thiophen-3-yl)-1-methylpiperidine
CAS No.: 56839-02-2
Cat. No.: VC3953791
Molecular Formula: C14H17NS
Molecular Weight: 231.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56839-02-2 |
|---|---|
| Molecular Formula | C14H17NS |
| Molecular Weight | 231.36 g/mol |
| IUPAC Name | 4-(1-benzothiophen-3-yl)-1-methylpiperidine |
| Standard InChI | InChI=1S/C14H17NS/c1-15-8-6-11(7-9-15)13-10-16-14-5-3-2-4-12(13)14/h2-5,10-11H,6-9H2,1H3 |
| Standard InChI Key | PAMXCLDESKIOBB-UHFFFAOYSA-N |
| SMILES | CN1CCC(CC1)C2=CSC3=CC=CC=C32 |
| Canonical SMILES | CN1CCC(CC1)C2=CSC3=CC=CC=C32 |
Introduction
Chemical Identity and Structural Features
Nomenclature and Synonyms
The compound is systematically named 4-(benzo[b]thiophen-3-yl)-1-methylpiperidine, reflecting its piperidine backbone substituted at the 4-position with a benzo[b]thiophene group and at the 1-position with a methyl group. Alternative designations include:
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4-(1-Benzothiophen-3-yl)-1-methylpiperidine
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4-Benzo[b]thiophen-3-yl-1-methylpiperidine
Its CAS Registry Number, 56839-02-2, uniquely identifiers it in chemical databases .
Molecular Geometry and Stereochemistry
The benzo[b]thiophene moiety consists of a fused benzene and thiophene ring system, with sulfur at the 1-position. Attached to the piperidine ring, this planar aromatic system introduces steric and electronic effects that influence molecular interactions. The methyl group on the piperidine nitrogen adopts an equatorial conformation, minimizing steric hindrance with adjacent substituents . Computational models predict a logP value of 3.697, indicating significant lipophilicity conducive to blood-brain barrier penetration .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 4-(benzo[b]thiophen-3-yl)-1-methylpiperidine typically involves coupling a benzo[b]thiophene derivative with a functionalized piperidine precursor. A method analogous to that described in US9206169B2 for benzo[b]thiophene-piperazine compounds may be adapted :
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Buchwald-Hartwig Amination: Reacting 3-bromobenzo[b]thiophene with 1-methylpiperidine in the presence of a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0)) and a phosphine ligand (e.g., BINAP) under reflux conditions .
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Work-Up: Purification via crystallization or distillation, avoiding column chromatography to enhance yield .
Representative Reaction Scheme:
Optimization Challenges
Key challenges include suppressing byproducts like 4-(benzo[b]thiophen-3-yl)piperidine (CAS 56839-05-5) through careful control of stoichiometry and reaction time . The patent US9206169B2 emphasizes that yields exceeding 80% are achievable with optimized catalyst loading and solvent selection (e.g., toluene) .
Physicochemical Properties
Thermodynamic and Spectroscopic Data
The high logP value suggests preferential solubility in nonpolar media, aligning with its potential for central nervous system (CNS) targeting .
Stability and Reactivity
The compound is stable under ambient conditions but may undergo oxidation at the sulfur atom in the thiophene ring under strong oxidizing agents. Protonation of the piperidine nitrogen (pKa ~10.5) enhances water solubility in acidic environments .
Future Directions
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Synthetic Chemistry: Developing enantioselective routes to access stereoisomers with improved pharmacological profiles.
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In Vitro Screening: Prioritizing assays for receptor binding (e.g., σ-opioid, NMDA) and metabolic stability.
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Toxicokinetics: Establishing ADME (absorption, distribution, metabolism, excretion) parameters in preclinical models.
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